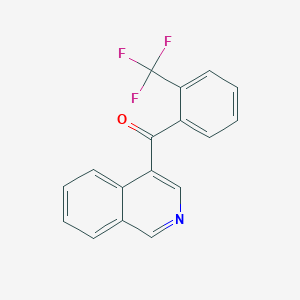
4-(2-Trifluoromethylbenzoyl)isoquinoline
Descripción general
Descripción
4-(2-Trifluoromethylbenzoyl)isoquinoline is a chemical compound with the molecular formula C17H10F3NO and a molecular weight of 301.27 g/mol . It is a product intended for research use only.
Molecular Structure Analysis
The InChI code for 4-(2-Trifluoromethylbenzoyl)isoquinoline is 1S/C17H10F3NO/c18-17(19,20)15-8-4-3-7-13(15)16(22)14-10-21-9-11-5-1-2-6-12(11)14/h1-10H .Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
- Synthetic Methodologies : Isoquinoline derivatives, including those related to 4-(2-Trifluoromethylbenzoyl)isoquinoline, are synthesized using various novel methods. For example, a Cu-catalyzed cascade reaction involving the Ugi postcyclization strategy offers a general and efficient approach to access highly substituted isoquinolone-4-carboxylic acids, highlighting the importance of isoquinoline scaffolds in organic synthesis (Wang et al., 2021).
Optoelectronic Applications
- Dual Fluorescence : Isoquinoline derivatives exhibit unique dual fluorescence emissions, making them potential candidates for sensors and other optoelectronic applications. The spectroscopic properties of such compounds depend sensitively on the solvent, demonstrating the versatility of isoquinoline-based molecules in material science (Craig et al., 2009).
Analytical Chemistry Applications
- Analytical Determination : The high-performance liquid chromatography (HPLC) determination of isoquinoline derivatives showcases their relevance in analytical chemistry, particularly for measuring and analyzing contragestive agents. This reflects the broader utility of isoquinoline compounds in pharmaceutical analysis (Wang, 2014).
Chemical Reaction Mechanisms
- Catalysis and Reaction Mechanisms : Research on isoquinoline synthesis often focuses on understanding the catalytic mechanisms and reaction pathways. For instance, gold(I)-catalyzed intramolecular cycloadditions demonstrate the complexity and efficiency of reactions involving isoquinoline derivatives, contributing to the development of novel synthetic routes (Zhong et al., 2020).
Antitumor Activity
- Biological Activities : The synthesis of isoquinoline derivatives and their evaluation for antitumor activity highlight the potential therapeutic applications of these compounds. Studies show that certain isoquinoline derivatives exhibit satisfactory in vitro activity against tumor cell lines, suggesting their utility in drug development (Mahmoud et al., 2018).
Propiedades
IUPAC Name |
isoquinolin-4-yl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)15-8-4-3-7-13(15)16(22)14-10-21-9-11-5-1-2-6-12(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUQBROACPOHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Trifluoromethylbenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



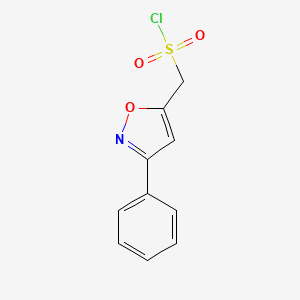
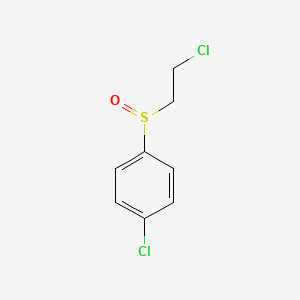
![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)
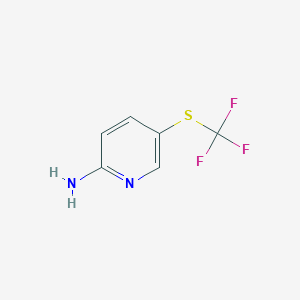
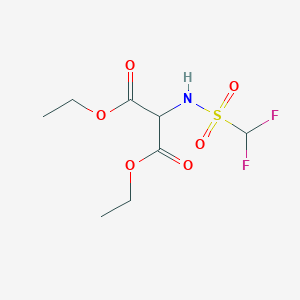

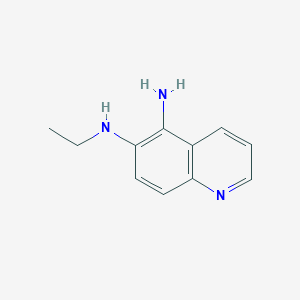


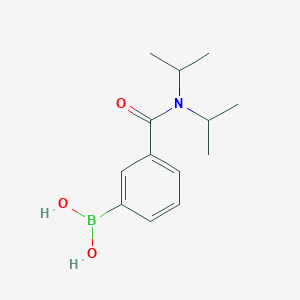
![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B1452219.png)
![2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one](/img/structure/B1452220.png)
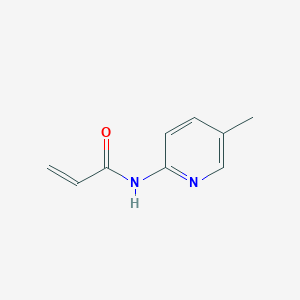
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)